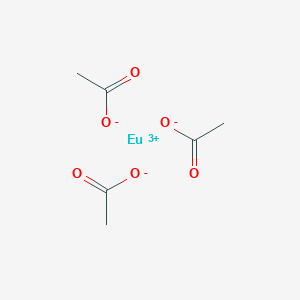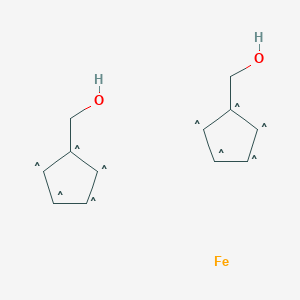
Europium(3+) acetate
描述
Europium(3+) acetate is an inorganic salt composed of europium and acetic acid, with the chemical formula Eu(CH₃COO)₃. In this compound, europium exhibits a +3 oxidation state. This compound can exist in various hydrated forms, including anhydrous, sesquihydrate, and tetrahydrate. It is a white solid that is soluble in water and exhibits unique luminescent properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Europium(3+) acetate can be synthesized through the reaction of europium oxide (Eu₂O₃) with acetic acid (CH₃COOH) under heating. The reaction is as follows: [ \text{Eu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ] Alternatively, europium metal can directly react with acetic acid to form this compound: [ 2 \text{Eu} + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu(CH}_3\text{COO)}_3 + 3 \text{H}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of europium oxide with acetic acid, followed by crystallization and purification processes to obtain the desired hydrated form .
Types of Reactions:
Oxidation and Reduction: this compound can undergo electrochemical reduction to form divalent europium compounds.
Decomposition: Upon heating, this compound decomposes through several stages, ultimately forming europium oxide (Eu₂O₃).
Common Reagents and Conditions:
Electrochemical Reduction: Acidified aqueous solutions of this compound can be reduced electrochemically to form divalent europium compounds.
Thermal Decomposition: Heating this compound in air leads to its decomposition through multiple stages, with specific temperature ranges for each stage.
Major Products Formed:
Divalent Europium Compounds: Formed through electrochemical reduction.
Europium Oxide (Eu₂O₃): The final product of thermal decomposition.
科学研究应用
作用机制
The luminescent properties of europium(3+) acetate arise from the excitation of europium ions (Eu³⁺) to higher energy levels, followed by the emission of light as the ions return to their ground stateThe specific transitions involved are from the excited state ( ^5D_0 ) to the ground state ( ^7F_J ) (J = 0, 1, 2, 3, 4), with the ( ^5D_0 \rightarrow ^7F_2 ) transition being the most intense and responsible for the characteristic red emission .
相似化合物的比较
- Europium(3+) oxide (Eu₂O₃)
- Europium(3+) hydroxide (Eu(OH)₃)
- Europium(3+) carbonate (Eu₂(CO₃)₃)
- Samarium(3+) acetate (Sm(CH₃COO)₃)
- Gadolinium(3+) acetate (Gd(CH₃COO)₃)
Comparison: Europium(3+) acetate is unique due to its strong red luminescence, which is not as prominent in other europium compounds. This property makes it particularly valuable in applications requiring high luminescence, such as display technologies and bioimaging. Additionally, the ease of synthesis and solubility in water further distinguish this compound from its counterparts .
属性
IUPAC Name |
europium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Eu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYNHRRKSYMFHF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9EuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890536 | |
| Record name | Europic acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-63-0 | |
| Record name | Acetic acid, europium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, europium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europic acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















